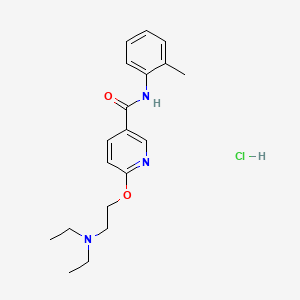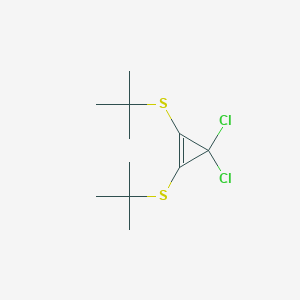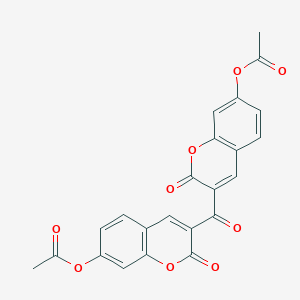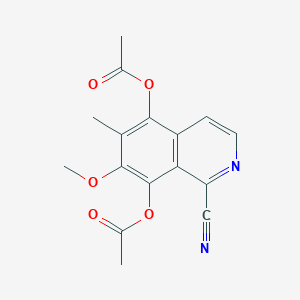
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a cyano group, a methoxy group, and two acetate groups attached to the isoquinoline core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Bischler-Napieralski reaction, where an amide is cyclized to form the isoquinoline ring.
Introduction of Functional Groups: The cyano, methoxy, and methyl groups can be introduced through various substitution reactions. For example, the methoxy group can be added via methylation using reagents like methyl iodide.
Acetylation: The final step involves the acetylation of the isoquinoline derivative to introduce the acetate groups. This can be achieved using acetic anhydride in the presence of a catalyst like pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The methoxy and acetate groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate can be compared with other isoquinoline derivatives, such as:
1-Methylisoquinoline: Similar in structure but lacks the cyano and acetate groups, resulting in different chemical and biological properties.
Quinoline: While structurally related, quinoline lacks the additional functional groups present in the isoquinoline derivatives, leading to different reactivity and applications.
Ethylene glycol dinitrate: Though not an isoquinoline, it shares some functional group similarities, such as the presence of nitrate groups, but has different applications and properties.
Propiedades
Número CAS |
76177-31-6 |
|---|---|
Fórmula molecular |
C16H14N2O5 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
(8-acetyloxy-1-cyano-7-methoxy-6-methylisoquinolin-5-yl) acetate |
InChI |
InChI=1S/C16H14N2O5/c1-8-14(22-9(2)19)11-5-6-18-12(7-17)13(11)16(15(8)21-4)23-10(3)20/h5-6H,1-4H3 |
Clave InChI |
RXXBVQMOCKZLSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C(=NC=C2)C#N)C(=C1OC)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


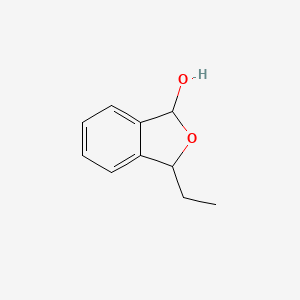
![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)
![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)
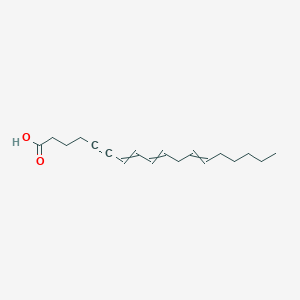
![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)
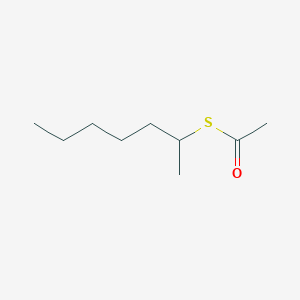
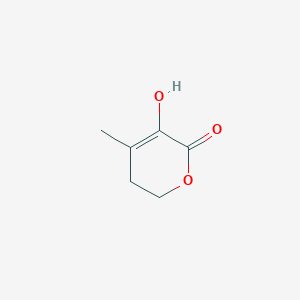
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
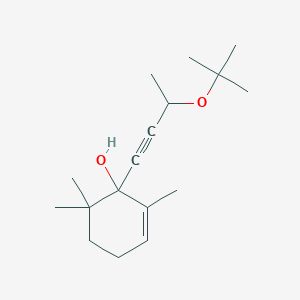
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
